molecular formula C11H12F3NO3 B12994705 (R)-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid

(R)-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid

Cat. No.: B12994705
M. Wt: 263.21 g/mol
InChI Key: ZEIWSIOJQZLWIE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid is a chiral amino acid derivative with a trifluoromethoxy group attached to the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as ®-3-Amino-2-bromopropanoic acid and 4-(trifluoromethoxy)benzyl bromide.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the amino group of ®-3-Amino-2-bromopropanoic acid reacts with 4-(trifluoromethoxy)benzyl bromide in the presence of a base such as potassium carbonate.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired ®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the development of advanced materials.

    Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amino acid moiety facilitates transport across biological membranes, allowing the compound to exert its effects within cells. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    ®-3-Amino-2-(4-fluorobenzyl)propanoic acid: Contains a fluorine atom instead of a trifluoromethoxy group.

    ®-3-Amino-2-(4-chlorobenzyl)propanoic acid: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in ®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity towards molecular targets. These characteristics make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-7(2-4-9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1

InChI Key

ZEIWSIOJQZLWIE-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CN)C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.